4-Chloro-2-nitrobenzyl chloride
Overview
Description
4-Chloro-2-nitrobenzyl chloride, also known as α,4-Dichloro-2-nitrotoluene, is a low melting solid with a light yellow to tan color . It has a molecular formula of C7H5Cl2NO2 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-nitrobenzyl chloride can be represented by the SMILES string[O-]N+C1=CC(Cl)=CC(CCl)=C1
. Its InChI Key is QBIQAXWMONJLNW-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Chloro-2-nitrobenzyl chloride is a low melting solid with a melting point of 39°C to 44°C . It has a molecular weight of 206.03 .Scientific Research Applications
1. Synthesis of Medicinal Compounds
4-Chloro-2-nitrobenzyl chloride is used in the synthesis of various medicinal compounds. For instance, it plays a role in the formation of alkylating agents from vinyl bromide and vinyl chloride in liver microsomal systems, which is significant in understanding metabolic pathways and potential drug interactions (Barbin et al., 1975). Also, it's involved in the facile synthesis of 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones, compounds of high value in medicinal chemistry research (Sasiambarrena et al., 2019).
2. Analytical Chemistry and Biological Fluids Analysis
In analytical chemistry, 4-Chloro-2-nitrobenzyl chloride is used for enhancing detection responses of estrogens in liquid chromatography-mass spectrometry, which is crucial in the analysis of biological fluids (Higashi et al., 2006).
3. Organic Synthesis
This compound is pivotal in organic synthesis. The o-nitrobenzyl carbanion formed from o-nitrobenzyl chloride reacts via a SNAr mechanism, facilitating the synthesis of new series of quinazoline derivatives (Since et al., 2011). Additionally, its role in the synthesis of 4-substituted 1,2,4,5-tetrahydro-1,4-benzodiazepin-3-ones indicates its versatility in creating pharmacologically relevant structures (Sasiambarrena et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4-chloro-1-(chloromethyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPHLGROCARZOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzyl chloride | |
CAS RN |
938-71-6 | |
Record name | 4-Chloro-1-(chloromethyl)-2-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alpha,4-dichloro-2-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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